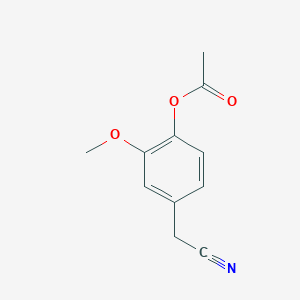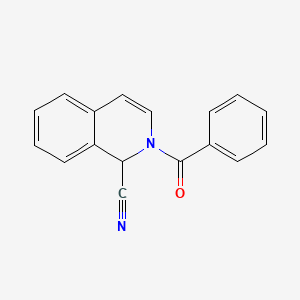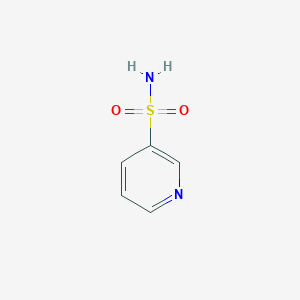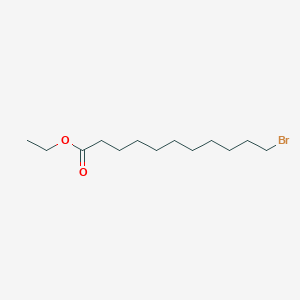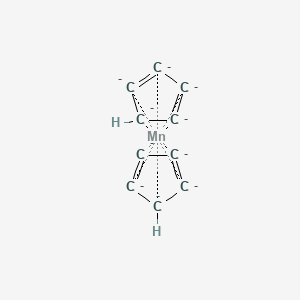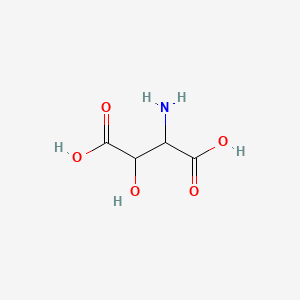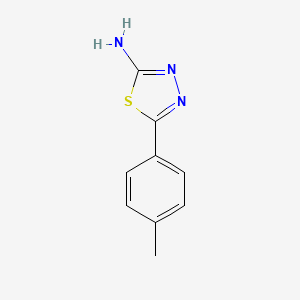
Tetrabromosilane
Vue d'ensemble
Description
Tetrabromosilane, also known as Silicon(IV) bromide or Silicon tetrabromide, is a chemical compound with the formula SiBr4 .
Synthesis Analysis
Silicon tetrabromide is synthesized by the reaction of silicon with hydrogen bromide at 600 °C . The reaction can be represented as follows:Side products include dibromosilane (SiH2Br2) and tribromosilane (SiHBr3) .
Molecular Structure Analysis
Tetrabromosilane contains a total of 4 bonds; 4 non-H bonds .Chemical Reactions Analysis
Reactions with alcohols and amines proceed as follows :Grignard reactions with metal alkyl halides are particularly important due to their production of organosilicon compounds which can be converted to silicones .
Physical And Chemical Properties Analysis
Tetrabromosilane is a colorless liquid . It has a molecular weight of 347.70 g/mol . The density is 2.8 g/cm^3 . It has a melting point of 5 °C and a boiling point of 153 °C .Applications De Recherche Scientifique
Stabilization of Silicon Nanoparticles : A study by Aslanov et al. (2010) demonstrated the use of tetrabromosilane in the stabilization of silicon nanoparticles. This process involved the sodium reduction of tetrabromosilane with imidazole ionic liquids in organic solvents.
Thermal Decomposition and Silicon Deposition : Research by Nakayama et al. (2014) explored the thermal decomposition of tetrabromosilane, resulting in the deposition of crystalline silicon. This process involved pyrolyzing tetrabromosilane with hydrogen at temperatures below 1000°C.
Safety and Hazards
Tetrabromosilane is classified as a skin corrosion (Category 1B) and serious eye damage (Category 1) substance . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this substance .
Mécanisme D'action
Target of Action
Tetrabromosilane, also known as Silicon tetrabromide, is an inorganic compound with the formula SiBr4 It’s known that silicon complexes like tetrabromosilane are lewis acids , which means they can accept electron pairs. This property allows them to interact with various biological targets.
Mode of Action
It’s known that tetrabromosilane can add lewis basic ligands to give adducts with the formula sibr4l and sibr4l2, where l is a lewis base . This interaction can lead to changes in the target molecules, potentially affecting their function.
Pharmacokinetics
It’s known that tetrabromosilane is a colorless liquid with a suffocating odor due to its tendency to hydrolyze with the release of hydrogen bromide . This suggests that it might have low bioavailability and could be rapidly metabolized and excreted. More research is needed to fully understand the pharmacokinetics of Tetrabromosilane.
Result of Action
It’s known that tetrabromosilane can be used to prepare photoluminescent silicon nanocrystals by chemical reduction with alkaline metals . This suggests that it might have potential applications in the field of nanotechnology.
Action Environment
The action, efficacy, and stability of Tetrabromosilane can be influenced by various environmental factors. For instance, its tendency to hydrolyze and release hydrogen bromide suggests that it might be sensitive to the presence of water . Furthermore, its reactivity as a Lewis acid suggests that it might be influenced by the presence of Lewis bases in the environment. More research is needed to fully understand how environmental factors influence the action of Tetrabromosilane.
Propriétés
IUPAC Name |
tetrabromosilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br4Si/c1-5(2,3)4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFMYMZGQVTROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SiBr4, Br4Si | |
| Record name | silicon(IV) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon(IV)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Silicon tetrabromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silicon_tetrabromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064872 | |
| Record name | Silicon tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabromosilane | |
CAS RN |
7789-66-4 | |
| Record name | Silicon bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicon tetrabromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, tetrabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicon tetrabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silicon tetrabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILICON TETRABROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GAC9YWL42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is a simple method for synthesizing Tetrabromosilane?
A1: A near-quantitative yield of Tetrabromosilane can be achieved by reacting Phenyltribromosilane (C6H5SiBr3) with a mixture of Hydrogen Bromide (HBr) and Aluminum Tribromide (AlBr3) [, ]. This process starts with Phenyltrichlorosilane (C6H5SiCl3), which is converted to Phenylsilane (C6H5SiH3) using Lithium Aluminum Hydride (LiAlH4), and subsequently to Phenyltribromosilane (C6H5SiBr3) with Bromine (Br2) [].
Q2: How does Tetrabromosilane contribute to the production of solar-grade silicon?
A2: Tetrabromosilane, along with hydrogen, can be used as a feedstock in a high-velocity continuous-flow reactor to produce solar-grade silicon [, ]. In this process, preheated silicon particles act as nucleation and deposition sites. The hydrogen reduces the Tetrabromosilane at high temperatures, leading to the deposition of silicon [, ].
Q3: What is the role of preheated silicon particles in the reduction of Tetrabromosilane for silicon production?
A3: Preheated silicon particles are crucial in the hydrogen reduction of Tetrabromosilane as they provide nucleation and deposition sites for the silicon produced during the reaction []. This contributes to the formation of solar-grade polycrystalline silicon.
Q4: Has the reactivity of Tetrabromosilane with other compounds been investigated?
A4: Yes, research has explored the reactivity of Tetrabromosilane with 1,3,5-Trimethyl-1,3,5-triazacyclohexane (TMTAC). The reaction primarily leads to the formation of a tridentate complex where the silicon atom in Tetrabromosilane achieves a coordination number of six []. This complex, [{(MeNCH2}3)SiBr3]+ Br-, exhibits a distorted trigonal-antiprismatic geometry around the silicon atom [].
Q5: What insights do we have regarding the thermal decomposition of Tetrabromosilane?
A5: While specific details are limited within the provided abstracts, research exists on the thermal decomposition of Tetrabromosilane and its relationship to depositing crystalline silicon []. This suggests investigations into the mechanisms and conditions under which Tetrabromosilane breaks down at elevated temperatures, potentially influencing silicon deposition characteristics.
Q6: Are there studies on the chemical kinetics of Tetrabromosilane reactions?
A6: Yes, research exists focusing on the chemical kinetics of Tetrabromosilane reactions, particularly with oxygen []. This area likely delves into the reaction rates, pathways, and influencing factors when Tetrabromosilane interacts with oxygen, providing insights into its reactivity and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



